molecular formula C10H5F2NO B6265352 5,7-difluoroquinoline-2-carbaldehyde CAS No. 1452184-99-4

5,7-difluoroquinoline-2-carbaldehyde

Cat. No.: B6265352
CAS No.: 1452184-99-4
M. Wt: 193.1
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Description

5,7-Difluoroquinoline-2-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C10H5F2NO. This compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the quinoline ring and an aldehyde group at the 2 position. Fluorinated quinolines are known for their enhanced biological activity and unique chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-difluoroquinoline-2-carbaldehyde typically involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the nucleophilic substitution of fluorine atoms, where a suitable precursor undergoes a reaction with a fluorinating agent under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Difluoroquinoline-2-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.

    Industry: Utilized in the development of liquid crystals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 5,7-difluoroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites, leading to inhibition of enzyme activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Difluoroquinoline
  • 5,8-Difluoroquinoline
  • 6,8-Difluoroquinoline

Comparison

5,7-Difluoroquinoline-2-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the aldehyde group, which confer distinct chemical reactivity and biological activity. Compared to other difluoroquinolines, this compound exhibits a higher negative charge on the nitrogen atom, influencing its interaction with biological targets .

Properties

CAS No.

1452184-99-4

Molecular Formula

C10H5F2NO

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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